molecular formula C12H22N2O4 B7985957 (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7985957
M. Wt: 258.31 g/mol
InChI Key: ZFOYJKJVEBVTBA-SECBINFHSA-N
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Description

®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxymethyl group, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of the piperidine nitrogen, followed by the introduction of the carboxymethyl group. The tert-butyl ester group is then added to protect the carboxylic acid functionality. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with certain enzymes makes it valuable in biochemical research.

Medicine

In medicine, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has potential applications as a drug precursor. Its structural features can be modified to produce active pharmaceutical ingredients with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid methyl ester
  • ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid ethyl ester
  • ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid isopropyl ester

Uniqueness

Compared to similar compounds, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group. This group provides increased stability and resistance to hydrolysis, making the compound more suitable for certain applications, such as drug development and industrial processes.

Properties

IUPAC Name

2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(8-14)13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOYJKJVEBVTBA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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